

In Vivo Effects of NPS-2143 on Plasma Calcium Levels: A Technical Guide

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Compound of Interest

Compound Name: NPS-2143

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This technical guide provides an in-depth overview of the in vivo effects of **NPS-2143**, a selective antagonist of the Calcium-Sensing Receptor (CaSR), on plasma calcium levels. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of calcilytic agents.

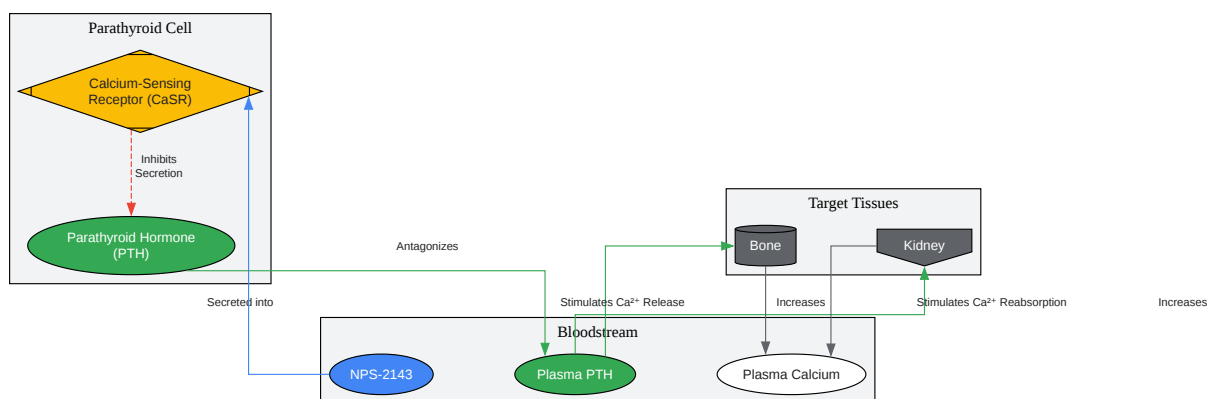
Introduction

NPS-2143 (also known as SB-262470) is a potent and selective calcilytic compound that functions as a negative allosteric modulator of the CaSR.^{[1][2][3]} The CaSR is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis, primarily by modulating the secretion of parathyroid hormone (PTH) from the parathyroid glands. By antagonizing the CaSR, **NPS-2143** inhibits the receptor's response to extracellular calcium, leading to an increase in PTH secretion.^[3] This elevation in plasma PTH levels subsequently stimulates calcium release from bone and reabsorption in the kidneys, resulting in an increase in plasma calcium concentrations.^{[4][5][6][7][8]} This guide summarizes key quantitative data from in vivo studies, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

NPS-2143 exerts its effects by binding to the transmembrane domain of the CaSR on parathyroid cells.^{[4][5]} This binding event reduces the sensitivity of the receptor to extracellular calcium ions (Ca^{2+}), thereby preventing the downstream signaling cascade that normally

inhibits PTH secretion. The resulting increase in circulating PTH acts on its target tissues—bone and kidney—to raise plasma calcium levels.



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Figure 1: Signaling Pathway of **NPS-2143** Action.

Quantitative In Vivo Data

The following tables summarize the quantitative effects of **NPS-2143** on plasma calcium and PTH levels from key in vivo studies.

Studies in a Mouse Model of Activating CaSR Mutation (Nuf Mice)

These studies utilized the Nuf mouse model, which possesses a gain-of-function mutation in the CaSR (Leu723Gln), leading to hypocalcemia and inappropriately low PTH levels, mimicking autosomal dominant hypocalcemia type 1 (ADH1) in humans.[4][6][7][8]

Table 1: Effect of a Single Intraperitoneal Bolus of **NPS-2143** (30 mg/kg) on Plasma Calcium and PTH in Wild-Type and Nuf/+ Mice

Time Point	Parameter	Wild-Type (Vehicle)	Wild-Type (NPS-2143)	Nuf/+ (Vehicle)	Nuf/+ (NPS-2143)
1 Hour	Plasma Ca ²⁺ (mmol/L)	2.35 ± 0.04	2.76 ± 0.05	1.83 ± 0.03	2.37 ± 0.06
	Plasma PTH (pg/mL)	125 ± 15	350 ± 40	50 ± 8	250 ± 30
4 Hours	Plasma Ca ²⁺ (mmol/L)	2.33 ± 0.03	2.55 ± 0.04	1.85 ± 0.04	2.15 ± 0.05
	Plasma PTH (pg/mL)	120 ± 12	180 ± 20	55 ± 7	150 ± 18
24 Hours	Plasma Ca ²⁺ (mmol/L)	2.36 ± 0.05	2.40 ± 0.06	1.84 ± 0.03	1.90 ± 0.04
	Plasma PTH (pg/mL)	128 ± 14	135 ± 15	52 ± 6	60 ± 8

*Data are presented as mean ± SEM. *P < 0.001 compared with vehicle-treated mice. Data synthesized from a study by Hannan et al.[4][9]

Studies in Rats

Studies in normotensive Sprague-Dawley rats have also demonstrated the potent effects of **NPS-2143** on PTH and calcium levels.

Table 2: Effect of Intravenous **NPS-2143** on Plasma PTH and Calcium in Rats

Dose	Peak Effect on Plasma PTH	Effect on Plasma Calcium
1 mg/kg (i.v.)	Rapid 4- to 5-fold increase	Transient increase

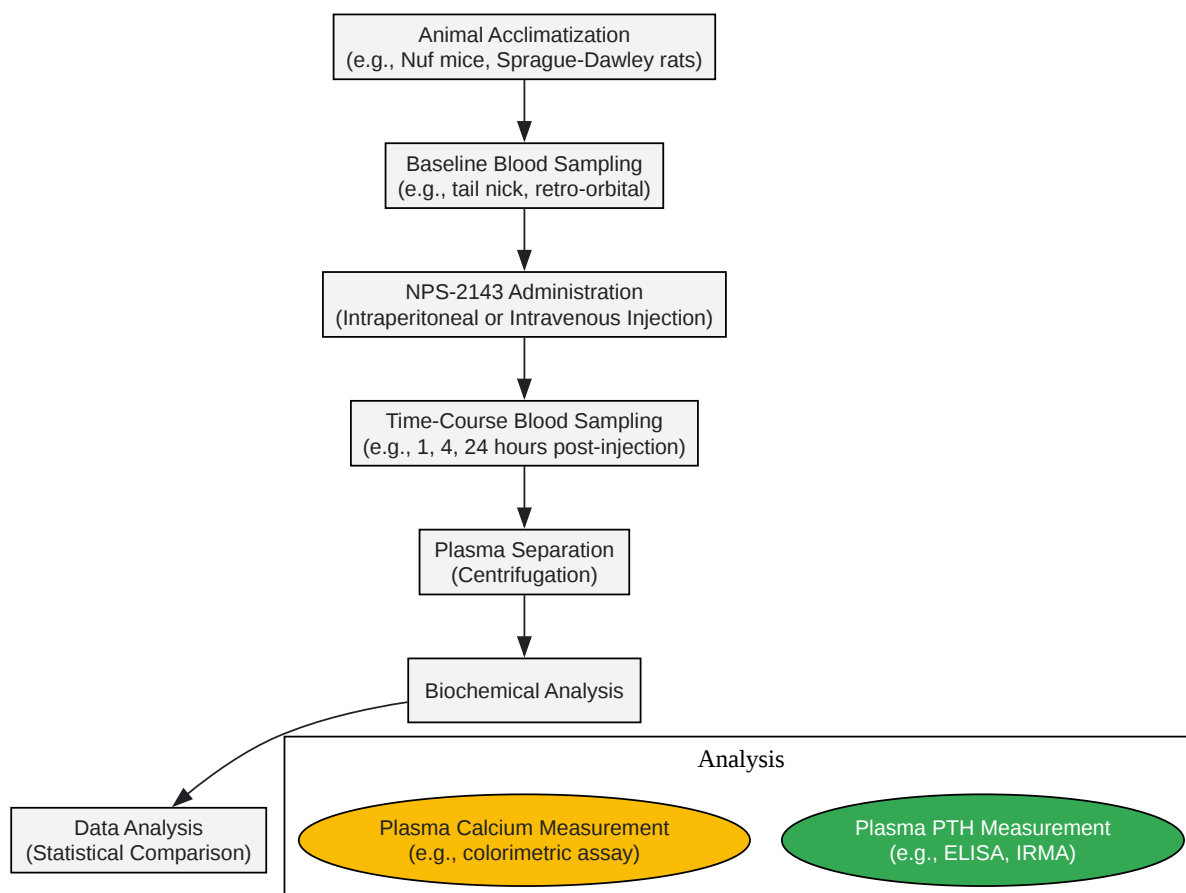
Data from studies in rats indicate that intravenous administration of **NPS-2143** at 1 mg/kg leads to a rapid and significant, four- to five-fold increase in plasma PTH levels, accompanied by a transient rise in plasma calcium.^[1]

Experimental Protocols

This section details the methodologies employed in the in vivo studies cited above.

General Experimental Workflow

The typical workflow for assessing the in vivo effects of **NPS-2143** involves several key steps from animal preparation to data analysis.



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Figure 2: General In Vivo Experimental Workflow.

Animal Models

- **Mouse Model:** Studies have utilized a knock-in mouse model, known as Nuf, which harbors a heterozygous (Nuf/+) or homozygous (Nuf/Nuf) gain-of-function mutation (Leu723Gln) in the CaSR.[4][6][7][8] Age-matched wild-type littermates are used as controls.

- Rat Model: Male Sprague-Dawley rats have been used to assess the acute effects of **NPS-2143**. For intravenous studies, chronic indwelling catheters are often implanted in the inferior vena cava and abdominal aorta.[\[1\]](#)

Drug Preparation and Administration

- Formulation: **NPS-2143** is typically dissolved in a vehicle suitable for injection. While the exact composition can vary, a common vehicle is a mixture of saline and a solubilizing agent.
- Administration:
 - Intraperitoneal (i.p.) Injection: A single bolus of **NPS-2143** is administered intraperitoneally. For instance, in mouse studies, a dose of 30 mg/kg has been used.[\[10\]](#)
 - Intravenous (i.v.) Injection: In rat studies, **NPS-2143** has been administered intravenously at doses around 1 mg/kg to observe rapid pharmacodynamic effects.[\[1\]](#)[\[2\]](#)

Blood Sampling and Biochemical Analysis

- Blood Collection: Blood samples are collected at baseline and at various time points after drug administration (e.g., 1, 4, and 24 hours).[\[4\]](#)[\[9\]](#) Common methods include tail nicking or retro-orbital bleeding for mice and sampling from indwelling catheters in rats. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
- Plasma Calcium Measurement: Total plasma calcium concentrations are typically measured using colorimetric assays.
- Plasma PTH Measurement: Plasma PTH levels are quantified using specific immunoassays, such as a two-site enzyme-linked immunosorbent assay (ELISA) or an immunoradiometric assay (IRMA) that detects the intact hormone.[\[11\]](#)[\[12\]](#)

Data Analysis

The collected data are typically presented as mean \pm standard error of the mean (SEM).

Statistical significance between treatment groups (**NPS-2143** vs. vehicle) is determined using

appropriate statistical tests, such as an analysis of variance (ANOVA) or a Student's t-test, with a p-value of <0.05 considered significant.

Conclusion

NPS-2143 is a potent calcilytic agent that effectively antagonizes the Calcium-Sensing Receptor in vivo. Administration of **NPS-2143** leads to a rapid and significant increase in plasma PTH levels, which in turn elevates plasma calcium concentrations.[1][4] These effects have been demonstrated in both wild-type animals and in a mouse model of a human hypocalcemic disorder, highlighting the potential of CaSR antagonism as a therapeutic strategy for conditions characterized by hypocalcemia and inappropriately low PTH. The experimental protocols detailed in this guide provide a framework for conducting further research into the in vivo pharmacology of **NPS-2143** and other calcilytic compounds.

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